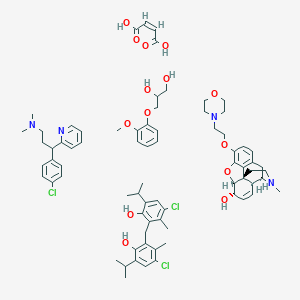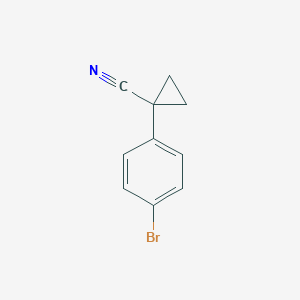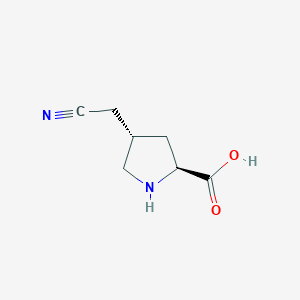
L-Proline, 4-(cyanomethyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 4-(cyanomethyl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as trans-4-cyanomethyl-L-proline and is synthesized using specific methods. In
Mecanismo De Acción
The mechanism of action of trans-4-cyanomethyl-L-proline is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Trans-4-cyanomethyl-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to modulate immune responses and regulate neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of trans-4-cyanomethyl-L-proline is its versatility in synthetic chemistry. It can be easily incorporated into various molecules, making it a useful building block for the synthesis of bioactive compounds. However, one of the limitations of trans-4-cyanomethyl-L-proline is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of trans-4-cyanomethyl-L-proline. One potential direction is the exploration of its potential applications in drug discovery and development. It could also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Conclusion:
In conclusion, trans-4-cyanomethyl-L-proline is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its future directions.
Métodos De Síntesis
The synthesis of trans-4-cyanomethyl-L-proline involves the reaction between L-proline and cyanomethyl bromide. The reaction occurs in the presence of a base, such as sodium carbonate or potassium carbonate, and a polar solvent, such as acetonitrile or dimethylformamide. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Trans-4-cyanomethyl-L-proline has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various bioactive molecules, including pharmaceuticals, peptides, and natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
119595-95-8 |
|---|---|
Nombre del producto |
L-Proline, 4-(cyanomethyl)-, trans- |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1 |
Clave InChI |
YFPQAWJWVOEVHN-RITPCOANSA-N |
SMILES isomérico |
C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N |
SMILES |
C1C(CNC1C(=O)O)CC#N |
SMILES canónico |
C1C(C[NH2+]C1C(=O)[O-])CC#N |
Sinónimos |
L-Proline, 4-(cyanomethyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



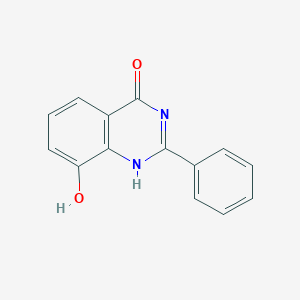
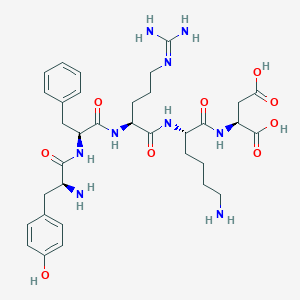
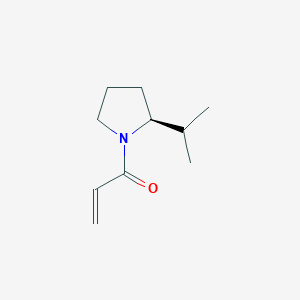
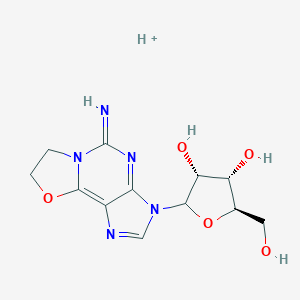
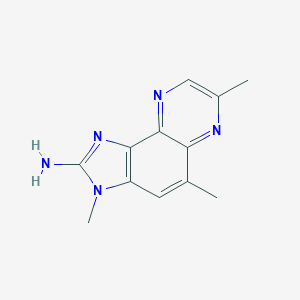
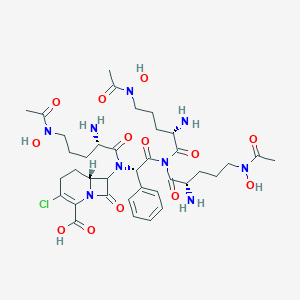
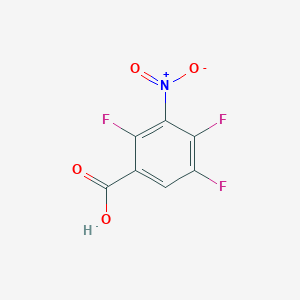

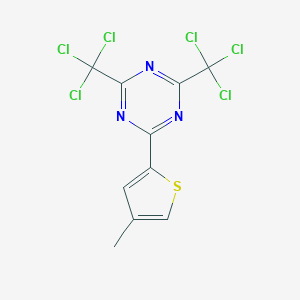
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
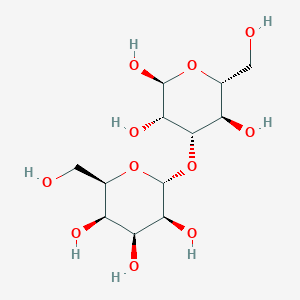
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
